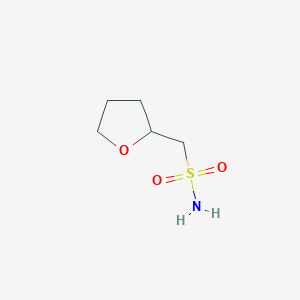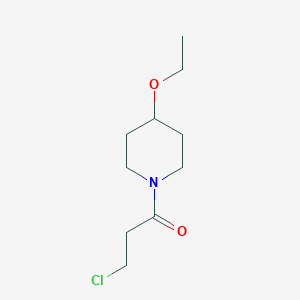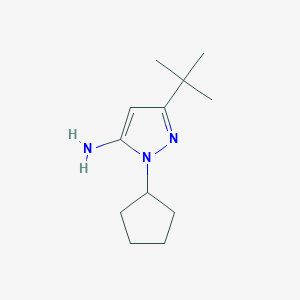
1-(3-Aminopiperidin-1-yl)-2-Ethylhexan-1-on
Übersicht
Beschreibung
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of action
The compound “2-({2-[(3R)-3-AMINOPIPERIDIN-1-YL]-4-OXOQUINAZOLIN-3(4H)-YL}METHYL)BENZONITRILE” targets Dipeptidyl peptidase 4 in humans .
Mode of action
A related compound, “®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (bi 1356)”, is known to inhibit dpp-4 more effectively than other dpp-4 inhibitors .
Biochemical pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological activities .
Result of action
A related compound, “®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (bi 1356)”, has been shown to have potent antidiabetic effects .
Biochemische Analyse
Biochemical Properties
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The interaction between 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one and DPP-4 results in the inhibition of the enzyme’s activity, which can lead to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These interactions are crucial for understanding the compound’s potential therapeutic applications in metabolic disorders.
Cellular Effects
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can modulate the activity of signaling pathways such as the SDF-1α/CXCR4 pathway, which is involved in cell migration and survival . Additionally, 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has been found to impact the expression of genes related to inflammation and oxidative stress, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the breakdown of incretin hormones . This inhibition leads to increased levels of GLP-1 and GIP, which in turn enhance insulin secretion and reduce blood glucose levels. Furthermore, 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has been shown to modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one can maintain its inhibitory effects on DPP-4 and its impact on GLP-1 and GIP levels for several weeks
Dosage Effects in Animal Models
The effects of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit DPP-4 activity and improve glycemic control without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of determining optimal dosage ranges for therapeutic applications.
Metabolic Pathways
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is involved in several metabolic pathways, including those related to glucose metabolism and inflammation. The compound interacts with enzymes such as DPP-4, which plays a key role in the regulation of incretin hormones . Additionally, 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one has been found to influence metabolic flux and metabolite levels, further underscoring its potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one can accumulate in certain tissues, leading to localized effects that may differ from its systemic actions.
Subcellular Localization
The subcellular localization of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is influenced by targeting signals and post-translational modifications. The compound has been found to localize to specific compartments within cells, such as the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . Understanding the subcellular distribution of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one typically involves the reaction of 3-aminopiperidine with 2-ethylhexanone under controlled conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the reaction of 3-aminopiperidine with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then reacted with 2-ethylhexanone in the presence of a coupling agent, such as a carbodiimide, to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure similar to 1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one but lacks the ethylhexanone moiety.
Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one is unique due to its specific structure, which combines the piperidine ring with an ethylhexanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-7-11(4-2)13(16)15-9-6-8-12(14)10-15/h11-12H,3-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZBEUBCEPLXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1464340.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)


![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)



![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464356.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)



